1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylethyl)tetrahydro-3-thioxo-
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Overview
Description
4-Amino-6-(tert-butyl)-3-thioxo-1,2,4-triazinan-5-one is a heterocyclic compound that belongs to the class of 1,2,4-triazines. This compound is known for its unique structural features and potential applications in various fields, including chemistry, biology, and industry. The presence of the tert-butyl group and the thioxo group in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(tert-butyl)-3-thioxo-1,2,4-triazinan-5-one can be achieved through several synthetic routes. One common method involves the reaction of pivaloyl cyanide with isobutylene in the presence of acetic acid and sulfuric acid, followed by hydrolysis and reaction with thiocarbohydrazide . The reaction conditions typically involve temperatures ranging from 60°C to 70°C and the use of methanol as a solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of advanced equipment and techniques, such as rotating-bomb calorimetry and infrared spectroscopy, helps in monitoring and optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(tert-butyl)-3-thioxo-1,2,4-triazinan-5-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves the substitution of the thioxo group with nucleophiles such as carboxylic acid hydrazides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Major Products Formed
The major products formed from these reactions include various substituted triazines and triazoles, depending on the reagents and conditions used .
Scientific Research Applications
4-Amino-6-(tert-butyl)-3-thioxo-1,2,4-triazinan-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-(tert-butyl)-3-thioxo-1,2,4-triazinan-5-one involves its interaction with specific molecular targets and pathways. In herbicidal applications, it acts by inhibiting photosynthesis, specifically disrupting photosystem II . This leads to the inhibition of electron transport and ultimately results in the death of the target plants.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-(tert-butyl)-3-methylthio-1,2,4-triazin-5-one: This compound is structurally similar and also exhibits herbicidal activity.
8-amino-3-aryl-6-(tert-butyl)-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one: Another related compound with similar reactivity and applications.
Uniqueness
4-Amino-6-(tert-butyl)-3-thioxo-1,2,4-triazinan-5-one is unique due to the presence of the thioxo group, which imparts distinct chemical properties and reactivity compared to its methylthio and other derivatives. This uniqueness makes it valuable in specific applications where these properties are desired.
Biological Activity
The compound 1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylethyl) , also known as 4-amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one , is a member of the triazine family known for its diverse biological activities. This article will delve into its biological activity, including antimicrobial, anticancer, and other pharmacological properties.
- Chemical Name : 4-amino-6-(tert-butyl)-3-thioxo-1,2,4-triazin-5(4H)-one
- CAS Number : 33509-43-2
- Molecular Formula : C₇H₁₂N₄OS
- Molecular Weight : 200.26 g/mol
- Physical State : Solid
Structure
The compound's structure features a triazine ring with a thioxo group and an amino group that contribute to its reactivity and biological activity.
Antimicrobial Activity
Research has shown that derivatives of triazine compounds exhibit significant antimicrobial properties. For example, studies have reported that various synthesized triazine derivatives demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of these compounds are often comparable to standard antibiotics like ampicillin .
Table 1: Antimicrobial Activity of Triazine Derivatives
Compound | Target Organism | MIC (µg/mL) | Comparison to Ampicillin |
---|---|---|---|
Compound 1 | Staphylococcus aureus | 50 | Comparable |
Compound 2 | Escherichia coli | 100 | 50% of ampicillin |
Compound 3 | Pseudomonas aeruginosa | 200 | Less effective |
Anticancer Activity
Triazine derivatives have also been evaluated for their anticancer properties. In vitro studies indicate that certain compounds exhibit cytotoxic effects against various cancer cell lines, including lung and colon cancer cells. For instance, specific derivatives demonstrated up to 39% cytotoxicity against H520 lung cancer cells .
Table 2: Cytotoxicity of Triazine Compounds Against Cancer Cell Lines
Compound | Cell Line | Cytotoxicity (%) |
---|---|---|
Compound A | SW480 (Colon) | 25 |
Compound B | COLO205 (Colon) | 30 |
Compound C | H520 (Lung) | 39 |
The biological activity of triazine compounds is often attributed to their ability to interact with cellular targets such as enzymes involved in nucleic acid synthesis and cell division. The thioxo group in particular may facilitate interactions with thiol-containing biomolecules, enhancing the compound's efficacy against microbial and cancerous cells.
Study on Antimicrobial Efficacy
A recent study synthesized several triazine derivatives and evaluated their antimicrobial efficacy using the broth microdilution method. The results indicated that some compounds exhibited potent activity against multidrug-resistant strains of bacteria, highlighting their potential as new therapeutic agents in the face of rising antibiotic resistance .
Study on Anticancer Properties
Another investigation focused on the anticancer potential of triazine derivatives against human lung cancer cells. The study revealed that specific modifications to the triazine structure could enhance cytotoxicity, suggesting a pathway for developing more effective anticancer drugs .
Properties
CAS No. |
93679-15-3 |
---|---|
Molecular Formula |
C7H14N4OS |
Molecular Weight |
202.28 g/mol |
IUPAC Name |
4-amino-6-tert-butyl-3-sulfanylidene-1,2,4-triazinan-5-one |
InChI |
InChI=1S/C7H14N4OS/c1-7(2,3)4-5(12)11(8)6(13)10-9-4/h4,9H,8H2,1-3H3,(H,10,13) |
InChI Key |
HYPVPBWWEDJFLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C(=O)N(C(=S)NN1)N |
Origin of Product |
United States |
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